Chemical and physical properties of Phloroglucinol-13C6
Chemical and physical properties of Phloroglucinol-13C6
An In-Depth Technical Guide to Phloroglucinol-13C6
Abstract
Phloroglucinol-13C6 is the stable isotope-labeled form of phloroglucinol, a benzenetriol with significant applications in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the chemical and physical properties of Phloroglucinol-13C6, methodologies for its synthesis and analysis, and its primary applications in research and drug development. The uniform labeling with Carbon-13 makes it an ideal internal standard for quantitative mass spectrometry-based assays and a powerful tracer for metabolic pathway studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.
Introduction
Phloroglucinol (benzene-1,3,5-triol) is a phenolic compound used in the synthesis of pharmaceuticals and as a coupling agent in the printing industry.[1][2] In medicine, it is primarily employed as an antispasmodic agent to relieve pain associated with functional disorders of the digestive and biliary tracts.[3][4] Its mechanism of action involves the direct inhibition of smooth muscle contractions, providing relief from cramps and spasms.[3][5][6]
The advent of stable isotope labeling has revolutionized analytical and metabolic research. Phloroglucinol-13C6, in which all six carbon atoms of the benzene ring are replaced with the Carbon-13 (¹³C) isotope, serves as a crucial tool in these advanced studies.[7] The ¹³C isotope is non-radioactive and naturally occurs at a low abundance (approximately 1.1%), meaning that a ¹³C-enriched compound provides a strong, clear signal against a low natural background.[7] This property is invaluable for its use as an internal standard in isotope dilution mass spectrometry (IDMS) for highly accurate quantification of unlabeled phloroglucinol in complex biological matrices.[7][8] Furthermore, its identical chemical properties to the unlabeled analog ensure it follows the same metabolic pathways, making it an excellent tracer for mechanistic studies.[7]
Chemical and Physical Properties
Phloroglucinol-13C6 shares nearly identical chemical and physical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the six ¹³C atoms.[7] This similarity is critical for its role as an internal standard, as it ensures identical chromatographic behavior and ionization efficiency in mass spectrometry.[7]
Table 1: Comparison of Physical and Chemical Properties
| Property | Phloroglucinol | Phloroglucinol-13C6 |
| IUPAC Name | Benzene-1,3,5-triol | Benzene-1,3,5-triol-1,2,3,4,5,6-¹³C₆ |
| CAS Number | 108-73-6 | 1329497-24-6 |
| Molecular Formula | C₆H₆O₃ | ¹³C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol [1] | 132.06 g/mol [7][9] |
| Appearance | Colorless to beige solid[1] | Not specified, expected to be similar |
| Melting Point | 215-220 °C (anhydrous)[1][10] | Not specified, expected to be similar |
| Solubility | Soluble in water (1 g/100 mL), diethyl ether, ethanol, and pyridine[1][11] | Not specified, expected to be similar |
| Acidity (pKa) | 8.45[1] | Not specified, expected to be similar |
Synthesis and Experimental Protocols
The synthesis of Phloroglucinol-13C6 requires the introduction of the ¹³C label at an early stage, utilizing a fully ¹³C-labeled precursor. While various methods exist for synthesizing unlabeled phloroglucinol, such as the hydrolysis of 1,3,5-triaminobenzene, these can be adapted for the labeled version.[7]
A documented approach for regioselective placement of a ¹³C-atom involves a six-step synthesis from acyclic, non-aromatic precursors.[12] A general logical workflow for producing the fully labeled compound is outlined below.
Caption: Logical workflow for the synthesis of Phloroglucinol-13C6.
General Hydrolysis-Based Synthesis Protocol
This protocol is a conceptual adaptation for the synthesis of the ¹³C₆-labeled compound based on established methods for unlabeled phloroglucinol.[7]
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Starting Material : Begin with a fully labeled precursor such as [¹³C₆]-1,3,5-triaminobenzene.
-
Hydrolysis : Subject the labeled precursor to acidic hydrolysis. This typically involves heating the compound in the presence of a strong acid (e.g., hydrochloric acid).
-
Neutralization : After the reaction is complete, carefully neutralize the solution to precipitate the crude Phloroglucinol-13C6.
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Purification : The crude product is then purified. Recrystallization from water is a common method.[1] The anhydrous form can be obtained by sublimation.[1]
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Verification : The final product's identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Methodologies
Phloroglucinol-13C6 is a critical tool for the accurate quantification of phloroglucinol in biological samples and for elucidating its metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique used to confirm the structure and determine the isotopic purity of Phloroglucinol-13C6.[7]
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¹H NMR : Proton NMR confirms the chemical structure. In a fully ¹³C-labeled ring, the protons will exhibit complex splitting patterns due to coupling with adjacent ¹³C nuclei, which serves as direct evidence of successful labeling.[7]
-
¹³C NMR : This technique is exceptionally useful for tracing the carbon atoms from Phloroglucinol-13C6 through metabolic pathways.[7] The distinct signal of the ¹³C label allows for the identification of metabolites and provides insights into the reaction mechanisms.
Mass Spectrometry (MS)
Mass spectrometry is used for the sensitive detection and quantification of Phloroglucinol-13C6.
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Isotope Dilution MS : Phloroglucinol-13C6 is the ideal internal standard for quantifying unlabeled phloroglucinol.[7][9] It co-elutes with the unlabeled analyte during chromatography but is distinguished by its higher mass (M+6).[7] This allows for precise correction of sample loss during preparation and instrumental variability.[7]
-
LC-MS/MS Protocol : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this analysis.[7][8]
-
Sample Preparation : Plasma samples (e.g., 100 µL) are spiked with a known concentration of Phloroglucinol-13C6 internal standard solution (e.g., 500 ng/mL).[8]
-
Extraction : A liquid-liquid extraction is performed using a solvent like ethyl acetate to isolate the analyte and internal standard from the biological matrix.[8]
-
Chromatography : The extracted sample is injected into an HPLC system for separation, often using a reverse-phase column.[13]
-
Detection : The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both the analyte and the internal standard.
-
Quantification : The concentration of phloroglucinol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[8]
-
Caption: Experimental workflow for bioanalysis using Phloroglucinol-13C6.
Applications in Research and Drug Development
The primary application of Phloroglucinol-13C6 is as an internal standard for pharmacokinetic (PK) and bioequivalence studies of phloroglucinol.[14] Its use ensures the accuracy and reliability of the data generated in these clinical and preclinical trials.
Beyond quantification, Phloroglucinol-13C6 is a valuable tool for studying the mechanism of action and metabolism of phloroglucinol. As an antispasmodic, phloroglucinol acts by relaxing smooth muscle.[15] The key pathways influenced include the inhibition of voltage-dependent calcium channels and phosphodiesterase (PDE) enzymes.[3][5][6] By using the ¹³C₆-labeled version, researchers can trace its journey through these pathways, identify metabolites, and gain a deeper understanding of its therapeutic effects.
Caption: Phloroglucinol's mechanism of action on smooth muscle cells.
Conclusion
Phloroglucinol-13C6 is an indispensable tool in modern pharmaceutical research and development. Its properties as a stable, non-radioactive, isotopically labeled compound make it the gold standard for quantitative bioanalysis of phloroglucinol. Its application in metabolic studies provides crucial insights into the drug's mechanism of action and disposition. This guide has summarized the key technical aspects of Phloroglucinol-13C6, providing a foundational resource for scientists working in drug metabolism, pharmacokinetics, and analytical chemistry.
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